molecular formula C10H14O6 B8402284 Diallyl tartrate

Diallyl tartrate

Cat. No. B8402284
M. Wt: 230.21 g/mol
InChI Key: VPPSHXIFIAJKMX-UHFFFAOYSA-N
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Patent
US04868296

Procedure details

Tartaric acid (450 g., 3.0 mols) was slurried in 600 ml. DMF and cooled to 0°-5° C. in an ice bath. Triethylamine (835 ml., 6.0 mols) was added and the resulting solution recooled to 0°-5° C. Allyl bromide (519 ml., 6.0 mols) was then added. An exotherm was noted. The resulting slurry was stirred at room temperature and by-product triethylamine hydrobromide recovered by filtration. The filtrate was diluted with 1.5 l. of ethyl acetate, washed 3×300 ml. Hhd 2O, dried over Na2SO4 and stripped to yield title product as an oil, 434 g.; 1H-nmr (CDCl3) delta 3.42 (2H, br.s), 4.5-4.8 (6H, complex), 5.0-5.4 (4H, complex), 5.6-6.2 (2H, complex).
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
835 mL
Type
reactant
Reaction Step Two
Quantity
519 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH:2]([CH:4]([C:6]([OH:8])=[O:7])[OH:5])[OH:3].C(N([CH2:16][CH3:17])CC)C.[CH2:18](Br)[CH:19]=[CH2:20].[CH3:22]N(C=O)C>>[C:1]([O:10][CH2:22][CH:16]=[CH2:17])(=[O:9])[CH:2]([CH:4]([C:6]([O:8][CH2:18][CH:19]=[CH2:20])=[O:7])[OH:5])[OH:3]

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
C(C(O)C(O)C(=O)O)(=O)O
Step Two
Name
Quantity
835 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
519 mL
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recooled to 0°-5° C
FILTRATION
Type
FILTRATION
Details
by-product triethylamine hydrobromide recovered by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with 1.5 l
WASH
Type
WASH
Details
of ethyl acetate, washed 3×300 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Hhd 2O, dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C(O)C(=O)OCC=C)(=O)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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